6-(Dibromomethyl)nicotinonitrile
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Overview
Description
6-(Dibromomethyl)nicotinonitrile is an organic compound with the molecular formula C7H4Br2N2 It is a derivative of nicotinonitrile, which is a pyridine ring with a nitrile group attached to the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dibromomethyl)nicotinonitrile typically involves the bromination of 6-methyl nicotinonitrile. One common method is the electrochemical bromination process, which uses a two-phase electrolysis system. In this method, aqueous sodium bromide (40-50%) containing a catalytic amount of hydrobromic acid is used as the electrolyte, and chloroform containing the alkyl aromatic compound is used as the organic phase. The reaction is carried out in a single-compartment electrochemical cell at 10-15°C, resulting in high yields of the dibrominated product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of safer and more efficient brominating agents, such as N-bromosuccinimide, along with catalysts like azobisisobutyronitrile or benzoyl peroxide, can also be employed to enhance the reaction efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-(Dibromomethyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or acetone, often in the presence of a base like triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of substituted nicotinonitrile derivatives.
Oxidation Reactions: Formation of oxides or other oxidized products.
Reduction Reactions: Formation of primary amines or other reduced derivatives.
Scientific Research Applications
6-(Dibromomethyl)nicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-(Dibromomethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The dibromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications that affect their function. The nitrile group can also participate in interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile (3-cyanopyridine): A precursor to 6-(Dibromomethyl)nicotinonitrile, used in the synthesis of vitamin B3 and other pharmaceuticals.
6-(Bromomethyl)nicotinonitrile: A related compound with a single bromine atom, used in similar applications but with different reactivity and properties.
2-Amino-4,6-diphenylnicotinonitriles: Compounds with different substituents on the pyridine ring, investigated for their cytotoxicity and photophysical properties.
Uniqueness
This compound is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific and industrial applications.
Properties
IUPAC Name |
6-(dibromomethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-7(9)6-2-1-5(3-10)4-11-6/h1-2,4,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIQAYTUTMHOTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C(Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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